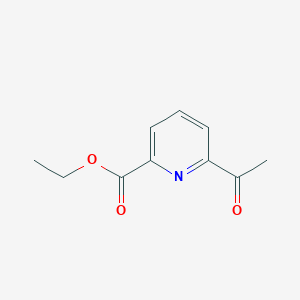

Ethyl 6-acetylpyridine-2-carboxylate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXIUHSZNHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468985 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-70-0 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Ethyl 6 Acetylpyridine 2 Carboxylate

Reactions Involving the Acetyl Moiety

The acetyl group, a ketone, is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the adjacent pyridine (B92270) ring.

A significant reaction involving the acetyl moiety of Ethyl 6-acetylpyridine-2-carboxylate is the Schiff base condensation with aromatic amines. Research has shown that this reaction proceeds selectively at the acetyl group, leaving the ester group intact.

In a study by Zhao et al. (2007), the reaction of this compound with various aromatic amines was investigated. It was found that under microwave irradiation and solvent-free conditions, aromatic amines preferentially attack the acetyl group to form the corresponding mono(imino)pyridine compounds, which are a class of Schiff bases. This selectivity is attributed to the weaker nucleophilicity and greater steric hindrance of aromatic amines, which favors attack at the more accessible and reactive acetyl carbonyl over the ester carbonyl. The conventional method of refluxing in ethanol with an acetic acid catalyst was reported to give very low yields (10-15%) and numerous by-products, highlighting the efficiency of the microwave-assisted approach.

The general reaction mechanism involves the nucleophilic attack of the aromatic amine on the carbonyl carbon of the acetyl group, followed by dehydration to form the imine or Schiff base.

Table 1: Examples of Schiff Base Condensation Products with Aromatic Amines

| Aromatic Amine | Product (Mono(imino)pyridine) |

| Aniline (B41778) | Ethyl 6-(1-(phenylimino)ethyl)picolinate |

| 4-Methylaniline | Ethyl 6-(1-(p-tolylimino)ethyl)picolinate |

| 4-Methoxyaniline | Ethyl 6-(1-((4-methoxyphenyl)imino)ethyl)picolinate |

| 4-Chloroaniline | Ethyl 6-(1-((4-chlorophenyl)imino)ethyl)picolinate |

Like other ketones with α-hydrogens, the acetyl group of this compound can undergo keto-enol tautomerism. This process involves the migration of a proton from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol isomer.

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. While the keto form is generally more stable for simple ketones, the stability of the enol tautomer can be influenced by factors such as conjugation and intramolecular hydrogen bonding. In the case of this compound, the formation of the enol would result in a double bond conjugated with the pyridine ring, which could provide some degree of stabilization.

The enol form, although likely present in a small amount at equilibrium, is a key intermediate in certain reactions. The enol is nucleophilic at the α-carbon and can react with various electrophiles.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic addition reactions. A variety of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate.

Common nucleophiles that can react with the acetyl group include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride), and cyanide ions. These reactions would lead to the formation of tertiary alcohols, secondary alcohols, and cyanohydrins, respectively. The reactivity of the acetyl group in this context is modulated by the electron-withdrawing pyridine ring, which can enhance the electrophilicity of the carbonyl carbon.

Reactions Involving the Ester Moiety

The ethyl carboxylate group at the 2-position of the pyridine ring is another important reactive center, primarily for nucleophilic acyl substitution reactions.

The ester moiety of this compound can undergo amidation reactions, particularly with more nucleophilic amines such as aliphatic amines. The study by Zhao et al. (2007) demonstrated that when this compound is reacted with aliphatic amines under microwave irradiation, the reaction occurs exclusively at the ester group to yield 6-acetylpyridine-2-carboxamides.

This chemoselectivity is in contrast to the reaction with aromatic amines and is attributed to the higher nucleophilicity and lower steric hindrance of aliphatic amines, which allows them to effectively attack the less reactive ester carbonyl.

Table 2: Examples of Amidation Products with Aliphatic Amines

| Aliphatic Amine | Product (6-acetylpyridine-2-carboxamide) |

| Ethylamine | N-ethyl-6-acetylpicolinamide |

| n-Propylamine | 6-acetyl-N-propylpicolinamide |

| n-Butylamine | 6-acetyl-N-butylpicolinamide |

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this would involve reacting it with another alcohol in the presence of a suitable catalyst.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate, which then collapses to release the original ethoxy group. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the new alcohol. The efficiency of the reaction can be influenced by the relative concentrations of the alcohols and the removal of the displaced ethanol to drive the equilibrium towards the product.

Hydrolysis and Saponification

The hydrolysis of the ester functional group in this compound to its corresponding carboxylic acid, 6-acetylpyridine-2-carboxylic acid, can be achieved under basic conditions through a process known as saponification. This reaction follows the general mechanism of nucleophilic acyl substitution, where a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. youtube.com In the basic medium, the resulting carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification is required to obtain the neutral carboxylic acid.

Interestingly, research into the synthesis of this compound from 2,6-dicarbethoxypyridine has provided insights into the relative stability of its ester group. In a procedure involving the hydrolysis of a β-keto ester intermediate, it was observed that the ethyl 2-carboxylate group remained intact. researchgate.netresearchgate.net No trace of the corresponding 6-acetylpyridine-2-carboxylic acid was detected under the specific hydrolysis conditions used, suggesting that while saponification is mechanistically feasible, the reaction may require forcing conditions or specific reagents to proceed to completion, possibly due to the electronic effects of the electron-deficient pyridine ring and the adjacent acetyl group. researchgate.netresearchgate.net

| Reaction Type | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Saponification (Basic Hydrolysis) | Aqueous base (e.g., NaOH, KOH) | Heating in a solvent like water or ethanol | Carboxylate salt (requires subsequent acidification) |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl) | Heating, often reversible | Carboxylic acid |

Reactivity of the Pyridine Ring

The pyridine ring's electronic nature dictates its reactivity towards different classes of reagents. The nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, reducing the electron density of the ring carbons and making them less susceptible to electrophilic attack compared to benzene. Conversely, this electron deficiency makes the ring carbons, especially at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are notoriously difficult and require harsh conditions. chemrxiv.orgnih.gov The electron-withdrawing nature of the nitrogen atom deactivates the entire ring system. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the basic nitrogen atom is protonated, forming a pyridinium ion. masterorganicchemistry.com This positive charge further deactivates the ring, making it even less reactive than nitrobenzene.

If substitution does occur, it is directed to the 3-position (meta to the nitrogen). Attack at the 2- or 4-position would generate a resonance intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. Attack at the 3-position avoids this destabilizing arrangement. chemrxiv.org

In the case of this compound, the ring is already substituted with two powerful deactivating, meta-directing groups.

The ethyl carboxylate group at C2 directs incoming electrophiles to its meta positions, C4 and C6.

The acetyl group at C6 directs incoming electrophiles to its meta positions, C2 and C4.

The pyridine nitrogen directs to C3 and C5.

The directing effects of the existing substituents reinforce the deactivation of the ring and create a complex regiochemical landscape. The C4 position is targeted by both the C2 and C6 substituents, while the C3 and C5 positions are the electronically preferred sites for substitution on a pyridine ring. However, the cumulative deactivating effect of three electron-withdrawing moieties (the nitrogen atom, the acetyl group, and the carboxylate group) makes electrophilic aromatic substitution on this substrate exceptionally challenging and unlikely to occur under standard conditions.

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions (ortho and para to the nitrogen). youtube.compearson.comstackexchange.comnih.gov Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

This compound has substituents at the activated 2- and 6-positions. While the molecule itself lacks a conventional leaving group (like a halide) on the ring, the principles of NAS are highly relevant to its potential reactivity. A classic example of NAS on an unsubstituted pyridine ring is the Chichibabin reaction , where a hydride ion (H⁻) acts as the leaving group. myttex.netyoutube.comslideshare.netwikipedia.org This reaction typically involves treating pyridine with sodium amide (NaNH₂) to introduce an amino group at the 2-position. wikipedia.org The reaction is driven to completion by the irreversible formation of hydrogen gas from the expelled hydride ion. myttex.net Given the presence of two strong electron-withdrawing groups in this compound, the ring is highly activated, and it is conceivable that it could undergo NAS reactions with potent nucleophiles, potentially displacing a hydride from the 3-, 4-, or 5-positions, although such reactivity has not been specifically reported.

| Reaction Type | Reactivity Compared to Benzene | Favored Position(s) of Attack | Reason for Selectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | C3, C5 (meta) | Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. |

| Nucleophilic Aromatic Substitution (NAS) | Activated | C2, C4, C6 (ortho/para) | Allows delocalization of the negative charge in the reaction intermediate onto the electronegative nitrogen atom. stackexchange.com |

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Pyridine derivatives are common substrates in these transformations. Halogenated derivatives of this compound would be excellent candidates for widely used palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.org For instance, a hypothetical 4-bromo-ethyl 6-acetylpyridine-2-carboxylate could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C4 position. The efficiency of such couplings can be influenced by the choice of palladium catalyst, ligands, and base. nih.govlibretexts.org

Heck Coupling : The Heck reaction forms a C-C bond between an organic halide and an alkene. wikipedia.orglibretexts.org A halogenated derivative of the title compound could react with various alkenes to introduce substituted vinyl groups onto the pyridine ring. rsc.orgresearchgate.netorganic-chemistry.org

The ester and acetyl functionalities are generally tolerant of the conditions used in many palladium-catalyzed coupling reactions, making this a viable strategy for further functionalization of the molecule.

Radical Reactions and Mechanistic Studies

Recent advances in photoredox catalysis have opened new avenues for the functionalization of pyridines via radical intermediates. nih.govkaist.ac.kr These methods offer reactivity patterns and regioselectivities that are complementary to traditional ionic reactions. The general mechanism involves the single-electron reduction (SET) of a protonated pyridine (a pyridinium ion) to form a pyridinyl radical. acs.orgunibo.itrsc.org This neutral radical intermediate can then engage in coupling reactions with other radical species. acs.orgrecercat.cat

For this compound, this pathway could be initiated by protonation of the pyridine nitrogen, followed by reduction by a photocatalyst in its excited state. The resulting pyridinyl radical's reactivity and stability would be influenced by the two electron-withdrawing substituents. This radical could then be trapped by a radical acceptor, such as an electron-poor alkene, in a conjugate addition-type mechanism. nih.gov Such methods are powerful for forging C-C bonds under mild conditions and can provide access to derivatives that are difficult to synthesize by other means. kaist.ac.kr Mechanistic studies have shown that the formation of these pyridinyl radicals can be observed through electrochemical and spectroscopic techniques, confirming their role as key intermediates in these transformations. acs.orgunibo.itrsc.org

Coordination Chemistry of Ethyl 6 Acetylpyridine 2 Carboxylate

Ethyl 6-acetylpyridine-2-carboxylate as a Ligand

This compound is a versatile organic molecule that can act as a ligand, binding to metal ions to form coordination compounds. Its structure, featuring a pyridine (B92270) ring, an acetyl group, and an ethyl carboxylate group, provides multiple potential binding sites for metal coordination.

This compound possesses several potential donor atoms, primarily the nitrogen atom of the pyridine ring and the oxygen atoms of the acetyl and carboxylate groups. This arrangement allows for various chelation modes, where the ligand can bind to a metal ion through multiple sites simultaneously, forming a stable ring-like structure known as a chelate.

Based on the chemistry of analogous pyridine-carboxylate ligands, this compound can be expected to act as a bidentate or tridentate ligand. In a bidentate mode, it could coordinate to a metal center through the pyridine nitrogen and one of the carbonyl oxygen atoms (either from the acetyl or the carboxylate group). A tridentate coordination mode would involve the pyridine nitrogen and the oxygen atoms from both the acetyl and carboxylate groups. The specific chelation mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

This compound can form stable coordination compounds with a variety of transition metals, including copper (Cu), cobalt (Co), and zinc (Zn). The formation of these complexes is typically achieved by reacting the ligand with a salt of the desired metal in a suitable solvent.

The coordination geometry around the central metal ion in these complexes can vary significantly. For instance, with copper(II), it is common to observe square planar or distorted octahedral geometries. Cobalt(II) complexes can exhibit tetrahedral or octahedral coordination, while zinc(II) typically forms tetrahedral or octahedral complexes. The specific geometry is influenced by the ligand-to-metal ratio and the coordination preferences of the metal ion.

Table 1: Potential Coordination Geometries of Transition Metal Complexes with Pyridine-Carboxylate Type Ligands

| Metal Ion | Common Coordination Numbers | Typical Geometries |

| Copper (Cu) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Cobalt (Co) | 4, 6 | Tetrahedral, Octahedral |

| Zinc (Zn) | 4, 6 | Tetrahedral, Octahedral |

The interaction of this compound with lanthanide ions is of particular interest due to the potential for luminescent materials. Lanthanide ions, such as Europium(III) and Terbium(III), are known for their characteristic sharp emission bands when sensitized by an organic ligand, a phenomenon often referred to as the "antenna effect". asianpubs.orgbohrium.com

In these complexes, the organic ligand absorbs light energy and transfers it to the central lanthanide ion, which then emits light at its characteristic wavelength. Pyridine-carboxylate derivatives are effective "antennas" for sensitizing the luminescence of lanthanide ions. asianpubs.orgnih.govresearchgate.net The formation of these complexes typically involves the reaction of a lanthanide salt with the ligand in solution. The resulting complexes can be mononuclear, where a single lanthanide ion is coordinated to one or more ligand molecules, or they can form more complex polynuclear or coordination polymer structures. nih.gov The luminescence properties of these complexes are highly dependent on the efficiency of the energy transfer from the ligand to the metal ion. asianpubs.orgbohrium.com

Structural Elucidation of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. This technique can provide precise atomic coordinates, allowing for the detailed analysis of the coordination environment around the metal center.

Spectroscopic techniques are crucial for characterizing the electronic structure and coordination environment of metal complexes in both solid and solution states.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The absorption spectra of transition metal complexes typically show bands arising from d-d transitions and charge-transfer transitions. researchgate.netslideshare.net The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. For instance, the color of a transition metal complex is a direct consequence of its UV-Vis absorption spectrum. slideshare.net

Table 2: Illustrative UV-Vis Absorption Data for Related Transition Metal Complexes with Pyridine-based Ligands

| Complex Type | Transition Type | Typical Wavelength Range (nm) |

| Octahedral Co(II) | d-d | 450-600 |

| Tetrahedral Co(II) | d-d | 600-750 |

| Square Planar Cu(II) | d-d | 500-800 |

Note: This table provides generalized data for related complex types and is for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species, such as complexes of copper(II). researchgate.netacs.org The EPR spectrum provides information about the electronic environment of the unpaired electron(s). The parameters obtained from an EPR spectrum, such as the g-values and hyperfine coupling constants, can be used to determine the geometry of the complex and the nature of the metal-ligand bonds. researchgate.netrsc.orgmdpi.com For example, the g-tensor values can help distinguish between different coordination geometries in Cu(II) complexes. researchgate.netacs.org

Table 3: Representative EPR Parameters for a Related Mononuclear Copper(II) Complex

| Parameter | Value |

| g | |

| g⊥ | ~2.06 |

| A |

Note: These are typical values for a square-planar Cu(II) complex with N,O-donor ligands and are for illustrative purposes.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are instrumental in understanding the redox behavior of metal complexes. These studies provide valuable insights into the electronic properties of the coordination compounds and the influence of the ligand environment on the metal center. The technique involves scanning the potential of an electrode and measuring the resulting current, which can reveal information about the formal reduction potentials, the stability of different oxidation states, and the kinetics of electron transfer processes.

For coordination complexes of ligands structurally related to this compound, cyclic voltammetry has been employed to characterize their redox properties. For instance, the electrochemical behavior of cobalt and nickel complexes with a 2-[3-(pyridylamino)phenylazo]pyridine ligand has been investigated. The cobalt complex displayed a reversible Co(III)/Co(II) reduction at -0.25 V, while the nickel complex showed a Ni(II)/Ni(III) oxidation at 0.57 V. niscpr.res.in These studies demonstrate how the ligand framework influences the redox potentials of the central metal ion.

While specific cyclic voltammetry data for complexes of this compound is not extensively documented in the available literature, the data from analogous pyridine-based complexes can provide an illustrative example of the expected electrochemical behavior. The following table presents the cyclic voltammetry data for a related cobalt complex, highlighting the key parameters obtained from such studies.

Table 1: Illustrative Cyclic Voltammetry Data for a Cobalt(II) Complex with a Polypyridine Ligand

| Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) |

|---|---|---|---|

| Co(III)/Co(II) | -0.21 | -0.15 | 60 |

| Co(II)/Co(I) | -1.25 | -1.19 | 60 |

| Ligand-based reduction | -1.85 | -1.79 | 60 |

Data is illustrative and based on a known cobalt polypyridine complex.

Linkage Isomerism in Metal Complexes

Linkage isomerism is a fascinating phenomenon in coordination chemistry where a ligand can coordinate to a metal center through different donor atoms. This type of isomerism is particularly relevant for ambidentate ligands, which possess more than one potential coordinating atom. This compound and its parent acid, 6-acetylpyridine-2-carboxylic acid, are precursors to ligands that can exhibit linkage isomerism. acs.org

Specifically, in the coordination of mixed (arylcarboxamido)(arylimino)pyridine ligands derived from 6-acetylpyridine-2-carboxylic acid, both N,N′,N″- and O,N,N′-coordination modes have been observed. acs.org The N,N′,N″-coordination involves the pyridine nitrogen, the imine nitrogen, and the deprotonated amide nitrogen, while the O,N,N′-coordination involves the amide oxygen, the pyridine nitrogen, and the imine nitrogen. The preference for a particular coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., presence or absence of a base), and the solvent used. acs.org

The interconversion between these linkage isomers can sometimes be induced by external stimuli, such as the addition of a base, leading to a rearrangement of the coordination sphere. This base-induced linkage isomerization from O,N,N′-carboxamide to N,N′,N″-carboxamido coordination has been confirmed through various spectroscopic techniques. acs.org The ability of these ligands to exhibit linkage isomerism adds a layer of complexity and potential for tuning the properties of the resulting metal complexes for specific applications.

Catalytic Applications of Coordination Compounds

Coordination compounds derived from pyridine-based ligands, including those related to this compound, have shown significant promise as catalysts in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid and facilitate reactions through the activation of substrates, while the ligand framework can be tailored to influence the catalyst's stability, solubility, and selectivity.

One notable application is in the field of oxidation catalysis. For example, copper complexes of acetylpyridine derivatives have been successfully employed as catalysts for the activation of hydrogen peroxide in advanced oxidation processes. nih.gov These processes are used for the degradation of organic pollutants in water. In a specific study, a copper complex of 3-acetylpyridine was used to catalyze the degradation of the azo-dye methyl orange. nih.gov The catalytic system, combining the copper complex with hydrogen peroxide, was effective in achieving a high percentage of dye removal. nih.gov

The catalytic efficiency of such systems depends on various factors, including the concentration of the catalyst, the oxidant, and the substrate, as well as the reaction time and pH. The data below illustrates the catalytic performance of a related acetylpyridine copper complex in the degradation of methyl orange.

Table 2: Catalytic Degradation of Methyl Orange using a Copper-Acetylpyridine Complex

| Catalyst Concentration (mM) | H2O2 Concentration (mM) | Methyl Orange Concentration (μM) | Reaction Time (min) | Degradation Efficiency (%) |

|---|---|---|---|---|

| 1.7 | 60 | 40 | 200 | >85 |

Data from a study on a related copper-acetylpyridine complex. nih.gov

This example highlights the potential of coordination compounds of this compound and related ligands to serve as effective catalysts in environmentally relevant applications. Further research in this area could lead to the development of more efficient and selective catalysts for a wide range of chemical transformations.

Computational Chemistry and Spectroscopic Analysis of Ethyl 6 Acetylpyridine 2 Carboxylate

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of Ethyl 6-acetylpyridine-2-carboxylate, with each method providing unique insights into its different chemical aspects.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their hydrogen nuclei. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the ethyl, acetyl, and pyridine (B92270) ring protons.

The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a quartet, while the terminal methyl protons (-CH₃) of the ethyl group typically resonate as a triplet. The acetyl group's methyl protons (-CH₃) would be observed as a sharp singlet. The protons on the pyridine ring will produce signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns being indicative of their positions on the substituted ring.

Below is a table summarizing the expected ¹H NMR spectral data for this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | (Aromatic Region) | Multiplet | 3H |

| -OCH₂CH₃ | (Downfield) | Quartet | 2H |

| Acetyl -CH₃ | (Specific Region) | Singlet | 3H |

| -OCH₂CH₃ | (Upfield) | Triplet | 3H |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. The technique ionizes the molecule and then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₀H₁₁NO₃), the molecular weight is 193.20 g/mol .

In an MS experiment, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Further fragmentation can occur, providing structural information. Common fragmentation patterns might involve the loss of the ethoxy group (-OCH₂CH₃) from the ester or the methyl group (-CH₃) from the acetyl moiety.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Exact Mass | 193.0739 Da |

| Common Fragments | [M-CH₃]⁺, [M-OCH₂CH₃]⁺ |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the ketone. The C-O stretch of the ester and the vibrations of the pyridine ring would also be prominent.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The key vibrational modes for this molecule are summarized below.

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O (Ester) | ~1720-1740 | Active |

| C=O (Ketone) | ~1680-1700 | Active |

| C-O (Ester) | ~1200-1300 | Active |

| C=N, C=C (Pyridine Ring) | ~1400-1600 | Active |

| C-H (Aromatic/Aliphatic) | ~2850-3100 | Active |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions in the UV region. The presence of carbonyl groups conjugated with the aromatic ring can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). The spectrum would likely show absorptions corresponding to π → π* and n → π* transitions.

| Transition Type | Expected λmax (nm) |

| π → π* (Pyridine Ring) | ~250-280 |

| n → π* (Carbonyls) | >300 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Studies

DFT studies can be used to model the properties of this compound with high accuracy. These calculations can predict the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, DFT can be used to simulate NMR chemical shifts and UV-Visible absorption spectra, providing a powerful complement to experimental data.

| Calculated Property | Significance |

| Optimized Geometry | Provides bond lengths and angles. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Calculated Vibrational Frequencies | Correlates with experimental IR/Raman data. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. wikipedia.org For a molecule such as this compound, MD simulations serve as a powerful tool to investigate its dynamic behavior, conformational flexibility, and interactions with its environment at an atomic level of detail. numberanalytics.com The simulation numerically solves Newton's equations of motion for the system, yielding a trajectory that describes the positions and velocities of particles over a defined period. wikipedia.orgnih.gov

The primary application of MD simulations for this compound would be to explore its conformational landscape. The molecule possesses rotational freedom around several single bonds, notably between the pyridine ring and its acetyl and carboxylate substituents, as well as within the ethyl group. MD simulations can reveal the preferred dihedral angles, the energy barriers between different conformations, and the population of various conformational states at a given temperature. This information is crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Furthermore, MD simulations are invaluable for studying the solvation of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the structure of the solvation shell, identify specific solute-solvent interactions like hydrogen bonds, and calculate thermodynamic properties such as the free energy of solvation. For instance, simulations could model the interaction of water molecules with the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups. researchgate.net Such studies are essential for understanding the molecule's solubility and behavior in solution. rsc.org

The general workflow for conducting an MD simulation of this compound is a multi-step process: bioinformaticsreview.com

System Setup : An initial 3D structure of the molecule is obtained, for instance, through quantum chemical calculations or from a chemical database. The molecule is then placed in a simulation box, often filled with a chosen solvent.

Force Field Selection : A suitable molecular mechanics force field is chosen to describe the interatomic and intramolecular forces. nih.gov Force fields like CHARMM or AMBER are commonly used for organic molecules and provide parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

Energy Minimization : The initial system's geometry is optimized to remove any unfavorable contacts or steric clashes, bringing the system to a local energy minimum.

Equilibration : The system is gradually heated to the desired simulation temperature and the pressure is adjusted to the target value (e.g., ambient conditions). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble, to ensure the system reaches thermal and density equilibrium.

Production Run : Once equilibrated, the simulation is run for a desired length of time (from nanoseconds to microseconds) to collect data for analysis. During this phase, the trajectory of all atoms is saved at regular intervals.

Analysis : The resulting trajectory is analyzed to extract properties of interest, such as root-mean-square deviation (RMSD) to assess stability, radial distribution functions to understand solvation structure, and conformational analysis. nih.gov

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is standard and widely applied to similar pyridine derivatives to understand their behavior in various chemical and biological contexts. rsc.orgnih.gov

| Parameter | Typical Value / Description |

|---|---|

| Simulation Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36, GAFF (General Amber Force Field) |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) |

| Box Type | Cubic or Rectangular Periodic Boundary Conditions |

| Equilibration Time | 1-5 nanoseconds (ns) |

| Production Run Time | 10-100+ nanoseconds (ns) |

| Time Step | 2 femtoseconds (fs) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be effectively predicted using methods rooted in computational quantum chemistry, particularly Density Functional Theory (DFT). numberanalytics.com These methods provide insights into the molecule's electronic structure, which governs its chemical behavior. acs.org Key concepts used for these predictions include Frontier Molecular Orbital (FMO) theory and global reactivity descriptors. numberanalytics.comunesp.br

Frontier Molecular Orbital (FMO) Theory

FMO theory is a fundamental concept for understanding chemical reactivity by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgacs.org

HOMO : The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule where the HOMO density is high are susceptible to attack by electrophiles.

LUMO : The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. Regions with high LUMO density are prone to attack by nucleophiles. wuxiapptec.com

For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring and the oxygen atoms of the carbonyl groups. In contrast, the LUMO is likely localized on the electron-deficient carbon atoms of the pyridine ring and the carbonyl carbons. The precise distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack, thus predicting the molecule's regioselectivity.

HOMO-LUMO Gap

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is more polarizable and readily donates or accepts electrons. stackexchange.com

Global Reactivity Descriptors

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule within the framework of conceptual DFT. acs.orgresearchgate.netmdpi.com

Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Defined as χ = (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η) : Defined as η = (I - A) / 2, it represents the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Global Electrophilicity Index (ω) : Defined as ω = μ² / (2η) (where μ = -χ is the electronic chemical potential), this index quantifies the molecule's ability to act as an electrophile. A higher ω value indicates greater electrophilic character.

By calculating these descriptors for this compound, one can make quantitative predictions about its stability and reactivity profile, comparing it with other related compounds to understand the effect of its specific functional groups.

| Descriptor | Formula | Interpretation for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy (ELUMO) | - | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Smaller gap indicates higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher hardness means lower reactivity. |

| Global Electrophilicity (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Applications of Ethyl 6 Acetylpyridine 2 Carboxylate in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

Ethyl 6-acetylpyridine-2-carboxylate is a key precursor in the synthesis of complex ligands, particularly bis(imino)pyridyl ligands. These ligands are of significant interest in the field of coordination chemistry and catalysis. The synthesis typically involves the condensation of the acetyl group of a pyridine (B92270) derivative with an appropriate aniline (B41778).

For instance, 2,6-diacetylpyridine, which can be synthesized from precursors like this compound, reacts with alkyl- or halogen-substituted anilines to form asymmetric 2,6-bis(arylimino)pyridines. wikipedia.org These reactions can be performed sequentially to introduce different aryl groups onto the pyridine scaffold. wikipedia.org The resulting bis(imino)pyridyl frameworks serve as tridentate ligands that can coordinate with various transition metals, such as iron and cobalt, to form catalytically active complexes used in polymerization reactions. wikipedia.org The steric and electronic properties of the resulting complexes, which influence their catalytic activity, can be fine-tuned by modifying the substituents on the aniline starting materials. wikipedia.org Sustainable mechanochemical methods have also been developed for the synthesis of these ligands and their organometallic complexes.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a suitable starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

Pyridine Carboxamides

Pyridine carboxamides can be synthesized from 6-acetylpyridine-2-carboxylic acid, which is obtained by the hydrolysis of this compound. The amidation reaction between the carboxylic acid and various aromatic amines, often promoted by microwave irradiation, yields the corresponding pyridine carboxamides. This method provides an efficient route to a range of N-aryl pyridine-2-carboxamides.

Pyridine tert-Carboximides

In a similar fashion to the synthesis of pyridine carboxamides, pyridine tert-carboximides can also be prepared from 6-acetylpyridine-2-carboxylic acid. The reaction with aromatic amines under microwave irradiation can lead to the formation of these imide structures. The reaction pathway is influenced by the nature of the functional groups on the pyridine ring and the reaction conditions employed.

Pyridoazepines and Pyridoazepinones

While direct synthesis of pyridoazepines and pyridoazepinones from this compound is not extensively documented, a plausible synthetic route can be proposed via the Beckmann rearrangement. wikipedia.orgorganic-chemistry.orgnih.gov This reaction transforms an oxime into an amide. The acetyl group of this compound can be converted to its corresponding oxime by reaction with hydroxylamine. Subsequent treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, could induce a Beckmann rearrangement. wikipedia.orgnih.gov This rearrangement would involve the migration of the pyridine ring to the nitrogen atom, leading to the formation of a seven-membered lactam ring fused to the pyridine core, thus yielding a pyridoazepinone derivative. Another potential route is the Schmidt reaction, where the ketone is treated with hydrazoic acid in the presence of a strong acid to yield the corresponding amide. wikipedia.orgorganic-chemistry.org

Other Nitrogen-Containing Heterocycles

The functional groups of this compound offer opportunities for the synthesis of other fused nitrogen-containing heterocycles. The acetyl group, in particular, can participate in condensation reactions to build new rings. For example, a Knoevenagel condensation of the acetyl group with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, could be a key step in constructing more complex heterocyclic systems. wikipedia.org This reaction typically yields an α,β-unsaturated product which can then undergo further cyclization reactions to form fused pyridine derivatives. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridopyridazines or other related heterocycles. Similarly, Claisen-Schmidt condensation of the acetyl group with an appropriate aldehyde or ketone can furnish a chalcone-like intermediate, which is a versatile precursor for various heterocyclic systems like pyrimidines and pyrazoles through subsequent reactions with reagents like guanidine (B92328) or hydrazine.

Derivatization Strategies and Functionalization

This compound can be functionalized at both the acetyl and the ethyl carboxylate positions, allowing for a variety of derivatization strategies.

The ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted into a range of derivatives. For example, it can be transformed into an acid chloride, which is a highly reactive intermediate for the synthesis of amides and esters. As mentioned previously, direct amidation of the carboxylic acid with amines is a common strategy to produce pyridine carboxamides.

The acetyl group offers numerous possibilities for functionalization. The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents like Grignard or organolithium reagents to yield tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents such as sodium borohydride. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Claisen condensations. libretexts.org As discussed, condensation of the acetyl group with amines or hydrazines can lead to the formation of imines (Schiff bases) and hydrazones, respectively. These derivatives are important intermediates for the synthesis of other heterocyclic compounds and coordination complexes.

Below is a table summarizing some of the key derivatization strategies for this compound:

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Ethyl Carboxylate | Hydrolysis | Acid or Base | Carboxylic Acid |

| Amidation (via acid) | Amine, Coupling Agent | Pyridine Carboxamide | |

| Acetyl Group | Condensation | Amine or Hydrazine | Imine or Hydrazone |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Ketone | |

| Reduction | Sodium Borohydride | Secondary Alcohol | |

| Beckmann Rearrangement (via oxime) | 1. Hydroxylamine 2. Acid Catalyst | Amide (Pyridoazepinone) |

Medicinal Chemistry and Biological Research Applications of Ethyl 6 Acetylpyridine 2 Carboxylate

Utilization as a Tool Compound in Biochemical Research

While not extensively documented as a standalone biochemical probe, ethyl 6-acetylpyridine-2-carboxylate's inherent chemical functionalities make it a useful precursor for creating more complex molecular tools. Pyridine (B92270) derivatives are integral to many biologically active compounds and can be functionalized to study biological processes. The acetyl and carboxylate groups on this specific molecule provide reactive handles for the attachment of fluorescent tags, biotin labels, or other reporter groups. Such labeled molecules can then be employed in various biochemical assays to investigate enzyme function, receptor binding, or cellular uptake.

The pyridine core itself is a key component of many coenzymes, such as nicotinamide adenine dinucleotide (NAD), which plays a crucial role in redox reactions within cells. Synthetic pyridine derivatives are often used to probe the binding sites of NAD-dependent enzymes. Although direct use of this compound as a tool compound is not widely reported, its structural similarity to biologically relevant pyridines suggests its potential as a starting point for the development of customized chemical probes for studying specific biological targets.

Scaffold for Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. This compound serves as an excellent starting scaffold for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic value.

Benzodiazepine and Pyridoazepine Scaffolds

Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications, including as anxiolytics, anticonvulsants, and muscle relaxants. The synthesis of benzodiazepine derivatives often involves the condensation of a substituted o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. The structure of this compound, with its 1,4-dicarbonyl-like arrangement upon suitable modification, presents a potential pathway for the synthesis of novel pyridofused benzodiazepine or related pyridoazepine structures. These novel scaffolds, which incorporate a pyridine ring into the traditional benzodiazepine framework, could exhibit unique pharmacological profiles and receptor-binding affinities. While direct synthesis from this specific starting material is not extensively documented, the chemical logic suggests its feasibility in creating these valuable heterocyclic systems.

Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. As a result, kinase inhibitors are a major focus of drug discovery efforts. Pyridine-containing compounds have emerged as a significant class of kinase inhibitors. For instance, derivatives of pyridine-2-carboxamide have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy nih.gov.

This compound can be readily converted to the corresponding pyridine-2-carboxamide. This can be achieved by hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a desired amine. The resulting carboxamide can then be further modified at the acetyl group or the pyridine ring to generate a library of analogs for screening against various kinases. The versatility of this scaffold allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

| Starting Material | Potential Derivative | Therapeutic Target Class |

| This compound | Pyridine-2-carboxamide Analogs | Kinase Inhibitors |

| This compound | Pyridofused Benzodiazepines | CNS-acting agents |

Prodrug Design and Development

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Prodrug strategies are often employed to improve a drug's solubility, permeability, stability, or to achieve targeted delivery. This compound possesses functional groups that are amenable to prodrug design.

The ethyl ester group is a common promoiety in prodrugs. It can be designed to be hydrolyzed by esterases in the plasma or specific tissues to release the active carboxylic acid. This approach can be used to enhance the oral bioavailability of a polar drug. Furthermore, the acetyl group can be modified to create ketal or other labile linkages to a promoiety. For instance, a hydrophilic group could be attached to the acetyl position to improve the aqueous solubility of a poorly soluble drug candidate. The release of the active compound would then occur through enzymatic or pH-dependent cleavage of the prodrug linkage.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. The scaffold of this compound offers multiple positions for systematic modification to conduct SAR studies.

Key modifications could include:

Variation of the ester group: Replacing the ethyl group with other alkyl or aryl groups can modulate the compound's lipophilicity and its susceptibility to enzymatic cleavage, which can impact its pharmacokinetic profile and cellular permeability.

Modification of the acetyl group: The methyl group of the acetyl moiety can be replaced with other substituents to probe steric and electronic requirements of a target binding site. The carbonyl group itself can be reduced to an alcohol or converted to an oxime or other derivatives.

Substitution on the pyridine ring: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl, or alkoxy groups. These modifications can influence the electronic properties of the pyridine ring, its pKa, and its ability to form hydrogen bonds, all of which can significantly affect biological activity nih.gov.

A systematic investigation of these modifications would allow researchers to build a comprehensive SAR model, guiding the design of more potent and selective drug candidates.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-acetylpyridine-2-carboxylate, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via microwave-promoted reactions between this compound and aromatic/aliphatic amines, which significantly reduce reaction times compared to conventional heating. For example, microwave irradiation at 100–120°C for 10–20 minutes achieves yields >75% with minimal byproducts . Key variables include solvent polarity (e.g., DMF vs. ethanol), stoichiometric ratios of reactants, and temperature control. Purity is typically confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (characteristic peaks at δ 2.6 ppm for acetyl group and δ 4.3 ppm for ethyl ester) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : H/C NMR confirms functional groups (e.g., acetyl, ester). IR spectroscopy identifies C=O stretches (~1700–1750 cm) and aromatic C-H bends (~750 cm).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXTL refines molecular geometry. For example, bond lengths for the pyridine ring typically range from 1.33–1.38 Å, while the acetyl C=O bond is ~1.21 Å . ORTEP-3 visualizes thermal ellipsoids and anisotropic displacement parameters .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound requires PPE (gloves, goggles) due to potential irritation. Work in a fume hood to avoid inhalation. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Stability tests indicate no explosive hazards, but thermal decomposition above 200°C releases toxic fumes (e.g., NO) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the molecule’s electronic structure, revealing nucleophilic sites at the pyridine N-atom and electrophilic regions at the acetyl group. Molecular Dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solvation effects on reaction pathways, aiding in catalyst design for applications like lithium battery cathodes .

Q. What mechanistic insights explain contradictions in catalytic performance data for pyridine-derived complexes?

Discrepancies in catalytic activity (e.g., in lithium/thionyl chloride batteries) often arise from ligand coordination modes. For example, steric hindrance from the ethyl ester group may limit metal center accessibility in Er(III) complexes, reducing catalytic efficiency. Comparative studies using cyclic voltammetry (scan rate: 50 mV/s) and impedance spectroscopy (frequency range: 0.1–10 Hz) differentiate charge-transfer resistance and surface adsorption mechanisms .

Q. How do crystallographic data from SHELX refinements resolve ambiguities in molecular packing or polymorphism?

SHELXL refines anisotropic displacement parameters to distinguish static disorder from dynamic motion in crystal lattices. For instance, high R values (>0.1) in space group suggest twinning or pseudosymmetry, requiring iterative refinement with restraints on bond lengths/angles. Hydrogen-bonding networks (e.g., C-H···O interactions) are mapped using Mercury software to analyze packing efficiency .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

- Selective Acetylation : Use protecting groups (e.g., Boc for amines) to block undesired sites.

- Catalytic Control : Pd/C or Cu(I) catalysts promote regioselective cross-coupling (e.g., Suzuki-Miyaura) at the pyridine C-4 position, minimizing acetyl group interference.

- Chromatographic Separation : Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates target compounds from homologs (e.g., ethyl 6-methylpyridine-2-carboxylate) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for derivatives of this compound?

Signal splitting in H NMR (e.g., for amine derivatives) may indicate rotameric equilibria or diastereomer formation. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can slow exchange processes, resolving overlapping peaks. For quantitative analysis, integrate signals relative to an internal standard (e.g., TMS) and compare with DFT-predicted chemical shifts .

Q. What statistical methods validate reproducibility in synthetic yield and crystallographic data?

- Synthetic Reproducibility : Use a t-test (p < 0.05) to compare yields across ≥3 independent trials. Outliers are flagged via Grubbs’ test.

- Crystallographic Accuracy : R-factor convergence (<5% difference between R and wR) and Hirshfeld surface analysis ensure data reliability. SHELXL’s "L.S." command applies least-squares refinement to minimize model bias .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。